molecular formula C22H23N5O5 B12162047 methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12162047
M. Wt: 437.4 g/mol
InChI Key: IEYPXRVVJFDYKV-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with methoxy groups and a unique imidazo[4,5-c]pyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoate core, followed by the introduction of methoxy groups through methylation reactions. The imidazo[4,5-c]pyridine moiety is then synthesized separately and coupled with the benzoate derivative under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity, with steps such as recrystallization and chromatography used for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoate moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The imidazo[4,5-c]pyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethoxy-2-aminobenzoate: Lacks the imidazo[4,5-c]pyridine moiety, making it less complex.

    4,5-Dimethoxy-2-nitrobenzoic acid: Contains a nitro group instead of the imidazo[4,5-c]pyridine moiety.

    Methyl 4,5-dimethoxy-2-(pyridin-4-yl)benzoate: Similar structure but without the tetrahydroimidazo[4,5-c]pyridine ring.

Uniqueness

Methyl 4,5-dimethoxy-2-({[4-(pyridin-4-yl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is unique due to its combination of a benzoate core with methoxy groups and an imidazo[4,5-c]pyridine moiety. This structure provides it with distinct chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C22H23N5O5

Molecular Weight

437.4 g/mol

IUPAC Name

methyl 4,5-dimethoxy-2-[(4-pyridin-4-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C22H23N5O5/c1-30-17-10-14(21(28)32-3)16(11-18(17)31-2)26-22(29)27-9-6-15-19(25-12-24-15)20(27)13-4-7-23-8-5-13/h4-5,7-8,10-12,20H,6,9H2,1-3H3,(H,24,25)(H,26,29)

InChI Key

IEYPXRVVJFDYKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)N2CCC3=C(C2C4=CC=NC=C4)N=CN3)OC

Origin of Product

United States

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